2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Description

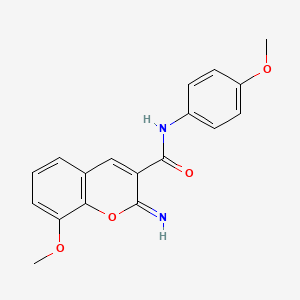

2-Imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene backbone substituted with an imino group at position 2, a methoxy group at position 8, and a 4-methoxyphenyl carboxamide moiety at position 3 (Figure 1). Its molecular formula is C₁₇H₁₄N₂O₃, with a molecular weight of 294.3 g/mol . Key physicochemical properties include:

Properties

IUPAC Name |

2-imino-8-methoxy-N-(4-methoxyphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-22-13-8-6-12(7-9-13)20-18(21)14-10-11-4-3-5-15(23-2)16(11)24-17(14)19/h3-10,19H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRXOUGYGIHYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the imino group: This step often involves the reaction of the chromene core with an amine or ammonia source under controlled conditions.

Carboxamidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amide source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the imino group or other reducible functional groups.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has several potential scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects can be explored in preclinical and clinical studies.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis. The imino and methoxy groups may play a role in binding to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Key Chromene Carboxamide Derivatives

Key Observations:

Imino vs. Oxo Groups: The target compound’s imino group (-NH) at position 2 enhances hydrogen-bond donor capacity compared to oxo (-O) derivatives (e.g., ). This may improve binding to biological targets or crystal lattice stability .

Substituent Effects on the Phenyl Ring: Methoxy (Target): Enhances lipophilicity and π-π stacking interactions. Fluoro (): Increases metabolic stability and electronegativity. Acetamido (): Introduces hydrogen-bond acceptor/donor sites, improving solubility.

Chromene Ring Modifications :

- 8-Methoxy (Target) : Electron-donating, increasing resonance stabilization.

- 8-Hydroxy () : Prone to oxidation but offers stronger hydrogen bonding.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted based on substituent effects.

Key Trends:

- Lipophilicity : Target > 4-Fluorophenyl > 4-Acetamido analogs.

- Solubility : Acetamido derivatives () > Hydroxy/fluoro analogs > Target.

Biological Activity

2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its unique structural features, including an imino group, methoxy groups, and a carboxamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 341.35 g/mol. The presence of various functional groups contributes to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.35 g/mol |

| Key Functional Groups | Methoxy, Imino, Carboxamide |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Properties : Studies have shown that derivatives of chromenes, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, chromone derivatives have demonstrated activity against MCF-7 breast cancer cells with an IC50 value of 68.4 μM . The mechanisms involved include apoptosis induction and modulation of cellular signaling pathways.

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its structure allows for interaction with microbial enzymes and receptors, which can inhibit bacterial growth and proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, it has been suggested that chromene derivatives can inhibit β-glucuronidase activity, which is relevant in various metabolic pathways .

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets:

- Receptor Binding : The compound likely interacts with various receptors and enzymes, modulating their activity.

- Cell Signaling Pathways : By influencing signaling pathways, it can induce apoptosis in cancer cells or inhibit microbial growth.

Case Studies

Recent studies have focused on synthesizing and characterizing various chromene derivatives to explore their biological activities further:

- A study highlighted the synthesis of multiple chromen-4-one derivatives and evaluated their cytotoxic effects against leukemia and breast cancer cells . The findings indicated that structural modifications significantly affect their potency.

- Another research effort examined the antimicrobial properties of related compounds, demonstrating varying degrees of efficacy against different bacterial strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-imino-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, and how is purity ensured?

- Methodology : Multi-step synthesis typically involves condensation of 2-amino-3-carboxychromene derivatives with substituted aryl aldehydes under acidic/basic conditions. For example, methoxy and aryl substituents are introduced via nucleophilic substitution or coupling reactions .

- Purity Control : Recrystallization (ethanol/methanol) and chromatography (HPLC or column) are standard. Structural validation via -NMR, -NMR, and HRMS ensures purity .

Q. Which analytical techniques are critical for confirming the structural configuration of this compound?

- Key Techniques :

- NMR Spectroscopy : Assigns proton environments (e.g., Z/E configuration at the imino group) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystals are obtainable): Resolves stereochemistry and bond angles using SHELX software for refinement .

Q. What preliminary biological activities have been reported for this compound?

- Findings : Chromene derivatives exhibit anticancer (via kinase inhibition) and antimicrobial activities. Initial screens often use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and disk diffusion for microbial strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

- Variables :

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance imino group formation .

- Catalysts : Lewis acids (e.g., ZnCl) accelerate condensation .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

- Design : Use factorial experiments to test variable interactions. Response surface methodology (RSM) models optimal conditions .

Q. What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) analyzed?

- Modifications :

- Electron-withdrawing groups (e.g., -CF, -NO) on the aryl ring improve anticancer potency .

- Methoxy positioning : 8-methoxy enhances solubility and target binding .

- SAR Tools :

- Molecular docking : Predicts interactions with targets (e.g., EGFR kinase) .

- Comparative IC analysis : Benchmarks derivatives against parent compound .

Q. How do contradictory bioactivity results between similar derivatives arise, and how are they resolved?

- Case Example : A derivative with a -CF group shows higher cytotoxicity (IC = 4.96 µg/mL) than the nitro analog (IC = 12.3 µg/mL) due to increased electron deficiency enhancing target binding .

- Resolution :

- Validate assays with positive controls (e.g., doxorubicin).

- Perform pharmacokinetic studies (e.g., metabolic stability in liver microsomes) to rule out artifact .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.